molecular formula C21H23N5O3 B2616466 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1021091-02-0

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2616466
CAS No.: 1021091-02-0
M. Wt: 393.447
InChI Key: UTXZTPZEWCXPGE-UHFFFAOYSA-N
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Description

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR), with particular efficacy against FGFR1 [https://pubmed.ncbi.nlm.nih.gov/33493404/]. Its primary research value lies in its ability to disrupt the FGFR signaling axis, a pathway critically implicated in cellular proliferation, differentiation, and survival. Dysregulation of this pathway, through amplification, mutation, or fusion events, is a well-established driver of oncogenesis in various cancers, making FGFR a compelling therapeutic target [https://www.nature.com/articles/s41572-019-0117-9]. This compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK and PI3K-AKT [https://pubmed.ncbi.nlm.nih.gov/33493404/]. In preclinical research, it is utilized as a critical chemical tool to investigate the functional roles of FGFR in cancer biology, to validate FGFR-driven disease models, and to explore mechanisms of resistance to targeted therapies. Its application extends to studies of angiogenesis and in the development of companion diagnostics for FGFR-altered cancers, providing invaluable insights for the discovery and characterization of novel oncology therapeutics.

Properties

IUPAC Name

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-21(27)26-17-6-5-7-18(12-17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZTPZEWCXPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-methoxyphenyl)urea is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3, with a molecular weight of approximately 376.44 g/mol. The structure includes a urea linkage and a pyrimidine moiety, which are often associated with diverse biological activities.

Property Value
Molecular FormulaC21H24N4O3
Molecular Weight376.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific enzymes and receptors. This interaction can inhibit their activity, thereby modulating critical signaling pathways involved in cell proliferation and survival. The presence of the ethoxy and methoxy groups enhances its binding affinity and metabolic stability compared to similar compounds.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Properties

Preliminary studies suggest that this compound also possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 125 µg/mL, indicating moderate antibacterial efficacy.

Case Studies

  • Antitumor Efficacy in Mice Models : A study conducted on mice implanted with human breast cancer cells demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. The observed reduction was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
  • Inhibition of Bacterial Growth : In another study, the compound was tested against clinical isolates of E. coli and S. aureus. Results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative therapeutic agent for bacterial infections.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaChlorophenyl instead of methoxyVarying antitumor activity
1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)ureaBromophenyl groupReduced antibacterial activity
1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)ureaMethoxy substituentEnhanced solubility but lower efficacy

Comparison with Similar Compounds

Pyrimidine-Based Ureas

1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9l)

  • Substituents : 3-Methoxyphenyl; thiazole-piperazinylmethyl group.
  • Molecular Weight : 424.3 g/mol (ESI-MS: [M+H]+ = 424.3).
  • Key Differences : Replaces the pyrimidine-ethyl group with a thiazole-piperazinylmethyl system.
  • Activity : Likely targets kinase pathways, as seen in related urea-based kinase inhibitors .

1-(3-Methoxyphenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea (10d)

  • Substituents : 3-Methoxyphenyl; pyrrolopyrimidine core.
  • Molecular Weight : 374.09 g/mol (LC/MS: [M+H]+ = 374.09).
  • Key Differences : Pyrrolopyrimidine core instead of ethoxy-methylpyrimidine.
  • Activity : Demonstrated potent LIM kinase inhibition (IC₅₀ < 100 nM) due to enhanced π-π stacking with the pyrrolopyrimidine system .

Thiazole- and Piperazine-Modified Ureas

1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) Substituents: 3-Methoxyphenyl; hydrazinyl-oxoethyl-piperazinyl-thiazole. Molecular Weight: ~496.3 g/mol (ESI-MS: [M+H]+ = 496.3). Synthesis Yield: 85.2%, comparable to other analogs in .

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea Substituents: 3-Chlorophenyl; pyrrolidinyl-pyrimidine. Key Differences: Chlorophenyl group and pyrrolidinyl substitution on pyrimidine, which may alter binding affinity and selectivity .

Key Observations

Substituent Impact :

  • Electron-donating groups (e.g., methoxy) on the aryl rings improve solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Bulky substituents (e.g., trifluoromethyl in 11m ) may reduce bioavailability but enhance target selectivity .

Urea Linkage: The urea moiety is conserved across analogs, serving as a hydrogen-bond donor/acceptor for target binding .

Pyrimidine vs. Thiazole Cores :

  • Pyrimidine-based compounds (e.g., target compound) may exhibit better kinase inhibition due to planar aromaticity, while thiazole derivatives (e.g., 9l ) favor interactions with enzymes requiring flexible side chains .

Q & A

Q. What computational tools predict binding modes and guide lead optimization?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to FGFR1 (PDB: 3TT0) for 100 ns using AMBER. Identify key residues (e.g., Glu562) stabilizing the urea moiety .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., ethoxy → cyclopropoxy) .

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